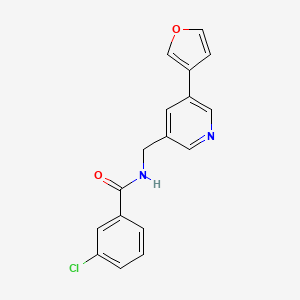
3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized and studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the benzamide backbone and the substituted pyridine and furan rings, are common in medicinal chemistry and have been explored for their potential therapeutic effects.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings were designed and synthesized as RET kinase inhibitors for cancer therapy . The synthesis likely involves the formation of the benzamide core followed by the introduction of the heteroaryl substituents. The methodologies used for such syntheses typically include amide bond formation, halogenation, and coupling reactions with heteroaryl halides.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the compound N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide was characterized by single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system with specific unit cell parameters . The molecular structure of "this compound" would likely be determined using similar techniques, providing insights into its three-dimensional conformation and potential binding interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity in further chemical transformations. The related compounds in the provided papers do not detail specific reactions, but it can be inferred that the chloro and furan-pyridine substituents in the compound of interest may participate in nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are crucial for their biological activity and pharmacokinetic profile. For instance, the partition coefficient (P) is an important parameter that influences a compound's solubility and permeability . Although the exact properties of "this compound" are not provided, similar compounds have been evaluated for their physicochemical properties to understand their behavior in biological systems .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been found to act by inhibiting multiple receptor tyrosine kinases . This inhibition can lead to a decrease in the activation of downstream signaling pathways, potentially leading to a reduction in cell proliferation and survival.
Biochemical Pathways
The inhibition of receptor tyrosine kinases can affect a variety of cellular processes, including cell growth, differentiation, and survival .
Result of Action
The inhibition of receptor tyrosine kinases can lead to a decrease in the activation of downstream signaling pathways, potentially leading to a reduction in cell proliferation and survival .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-16-3-1-2-13(7-16)17(21)20-9-12-6-15(10-19-8-12)14-4-5-22-11-14/h1-8,10-11H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXKDJFOKZJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)
![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)
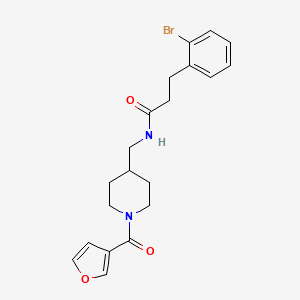

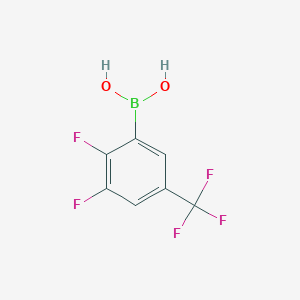
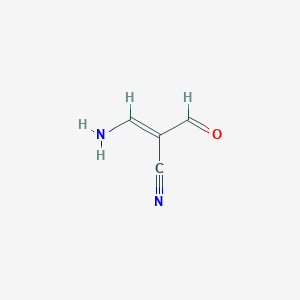
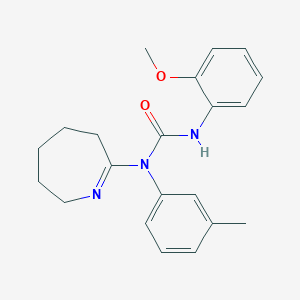
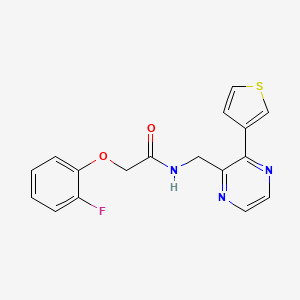
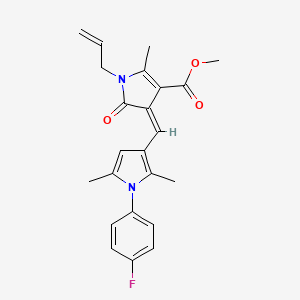

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)